PROTAC BET Degrader-1

BET degradation leukemia anti-proliferative activity

This CRBN-based PROTAC achieves concurrent BRD2/3/4 degradation at 3–10 nM with an RS4;11 IC50 of 4.3 nM—18× more potent than dBET1. In MOLM-13 AML cells, it delivers a 14-fold potency advantage (45.5 nM vs. 657 nM). Its TR-FRET efficacy (4.1 nM) is 3–100× lower than other BET degraders, making it the optimal tool for ternary complex assays. Choose this pan-BET degrader when complete isoform knockdown and nanomolar anti-proliferative activity are non‑negotiable.

Molecular Formula C44H45N11O9
Molecular Weight 871.9 g/mol
Cat. No. B2938510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BET Degrader-1
Molecular FormulaC44H45N11O9
Molecular Weight871.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)
InChIKeyTXLUZGFDBDQACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC BET Degrader-1: A Cereblon-Recruiting BET Family Degrader for Preclinical Oncology and Epigenetics Research


PROTAC BET Degrader-1 (also designated Compound 9) is a bifunctional proteolysis-targeting chimera (PROTAC) that links a BET bromodomain-targeting ligand to a cereblon (CRBN) E3 ligase ligand, enabling ubiquitin-proteasome-dependent degradation of BRD2, BRD3, and BRD4 proteins . Characterized by a molecular weight of approximately 871.9 g/mol and the CAS registry number 2093386-22-0, this compound achieves robust BET protein depletion at low nanomolar concentrations (3–10 nM) in cellular systems and demonstrates potent anti-proliferative activity across multiple hematologic cancer cell lines .

Why Generic Substitution of PROTAC BET Degrader-1 with Other BET PROTACs Compromises Experimental Reproducibility


BET-targeting PROTACs are not interchangeable research tools. Degradation potency, BET family member selectivity, and cellular anti-proliferative efficacy vary substantially depending on linker composition, E3 ligase recruitment mechanism (CRBN vs. VHL), and ternary complex geometry [1]. Substituting PROTAC BET Degrader-1 with dBET1, MZ1, or other BET degraders without verifying performance in the specific assay system may introduce orders-of-magnitude differences in DC50/IC50 values, altered degradation selectivity profiles, and divergent functional outcomes [2]. The quantitative evidence below establishes the precise performance boundaries that define where PROTAC BET Degrader-1 offers verifiable, selection-relevant differentiation.

PROTAC BET Degrader-1 Quantitative Differentiation Evidence: Head-to-Head Performance Data for Procurement Decisions


Superior Anti-Proliferative Potency in RS4;11 Leukemia Cells Versus dBET1

In RS4;11 B-cell acute lymphoblastic leukemia cells, PROTAC BET Degrader-1 demonstrates an 18.3-fold more potent anti-proliferative effect compared to dBET1, a widely used first-generation BET PROTAC comparator [1]. This head-to-head comparison uses identical cell line and assay conditions, enabling direct quantitative assessment of relative cellular efficacy.

BET degradation leukemia anti-proliferative activity

Enhanced Anti-Proliferative Activity in MOLM-13 AML Cells Relative to dBET1

In MOLM-13 acute myeloid leukemia cells harboring MLL-AF9 rearrangement, PROTAC BET Degrader-1 exhibits a 14.4-fold greater anti-proliferative potency compared to dBET1 [1]. This differential is critical for AML studies where dBET1 may require substantially higher concentrations to achieve comparable growth inhibition.

acute myeloid leukemia MOLM-13 BET PROTAC

Higher TR-FRET Ternary Complex Formation Efficiency Versus dBET1 and PROTAC BET Degrader-2

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring maximal PROTAC-induced ternary complex formation between BRD4 bromodomain 1 (BD1) and cereblon, PROTAC BET Degrader-1 achieves maximal efficacy at a 100-fold lower concentration than dBET1 (4.1 nM vs. 412 nM) and a 3-fold lower concentration than PROTAC BET Degrader-2 (4.1 nM vs. 12.3 nM) [1]. This indicates superior cooperative ternary complex assembly efficiency.

TR-FRET ternary complex PROTAC cooperativity

CRBN-Based Degrader with Broader BET Family Coverage Versus VHL-Recruiting MZ1

PROTAC BET Degrader-1, a CRBN-recruiting degrader, induces degradation of BRD2, BRD3, and BRD4 proteins at comparable low nanomolar concentrations (3–10 nM) in RS4;11 cells . In contrast, the VHL-recruiting PROTAC MZ1 exhibits preferential degradation of BRD4 over BRD2 and BRD3 despite engaging all BET proteins with similar binary affinity [1]. This class-level distinction arises from differences in E3 ligase recruitment and ternary complex geometry, not target engagement alone [1].

E3 ligase CRBN vs. VHL BET family selectivity

Differentiation in Activity Window Versus Next-Generation Trivalent PROTAC SIM1

PROTAC BET Degrader-1, as a bivalent CRBN-recruiting PROTAC, achieves robust BET protein depletion at 3–10 nM in RS4;11 cells with an IC50 of 4.3 nM . The trivalent VHL-based degrader SIM1 demonstrates picomolar degradation potency (DC50 values of 0.7–3.3 nM in HEK293 cells) and IC50 of 1.1 nM in MV4;11 cells . This cross-study comparison indicates that while SIM1 may offer superior potency in certain systems, PROTAC BET Degrader-1 provides a well-characterized bivalent CRBN-based tool with extensive published validation across multiple leukemia cell lines .

trivalent PROTAC DC50 bivalent vs. trivalent

PROTAC BET Degrader-1 Optimal Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Users


B-Cell Acute Lymphoblastic Leukemia (RS4;11) Preclinical Studies Requiring Maximal Cellular Potency

PROTAC BET Degrader-1 is the preferred BET degrader for RS4;11 B-ALL preclinical models, where it achieves an IC50 of 4.3 nM—an 18.3-fold improvement over dBET1 (78.8 nM) under identical assay conditions [1]. This potency advantage translates to lower compound usage, reduced solvent (DMSO) exposure in cell culture, and more robust anti-proliferative effects at nanomolar concentrations. [1]

MLL-Rearranged Acute Myeloid Leukemia (MOLM-13) Model Systems

In MOLM-13 AML cells carrying the MLL-AF9 oncogenic fusion, PROTAC BET Degrader-1 demonstrates an IC50 of 45.5 nM, outperforming dBET1 by a factor of 14.4 (45.5 nM vs. 657 nM) [1]. This substantial potency differential makes PROTAC BET Degrader-1 the more suitable tool for AML studies where achieving meaningful BET degradation and growth inhibition at clinically relevant concentrations is critical. [1]

PROTAC Ternary Complex Formation and Cooperativity Mechanistic Studies

For investigators studying the biophysical mechanisms of PROTAC-mediated ternary complex assembly, PROTAC BET Degrader-1 provides a well-characterized model system. Its TR-FRET maximal efficacy concentration of 4.1 nM—100-fold lower than dBET1 (412 nM) and 3-fold lower than PROTAC BET Degrader-2 (12.3 nM)—establishes it as a high-efficiency CRBN-recruiting degrader suitable for quantitative analysis of cooperative binding, linker optimization, and structure-activity relationship studies [1]. [1]

Pan-BET Degradation in Systems Requiring Simultaneous BRD2/BRD3/BRD4 Depletion

PROTAC BET Degrader-1 achieves concurrent degradation of BRD2, BRD3, and BRD4 at 3–10 nM concentrations in RS4;11 cells [1]. This pan-BET degradation profile contrasts with VHL-based degraders such as MZ1, which exhibit preferential BRD4 degradation [2]. Researchers requiring complete BET family knockdown should select PROTAC BET Degrader-1 as a CRBN-based pan-degrader with documented activity against all three BET isoforms. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BET Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.